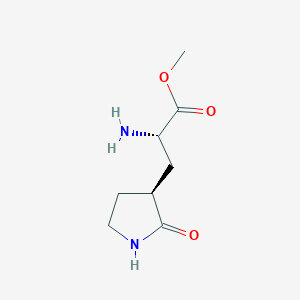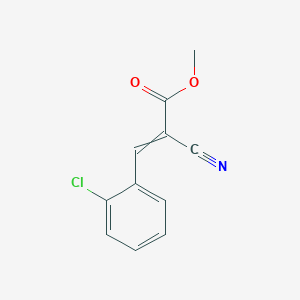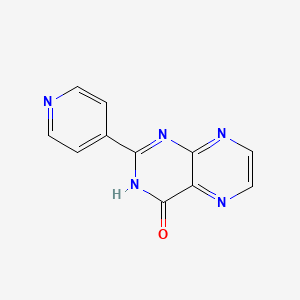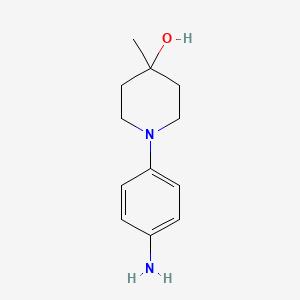
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a pyrrolidinone ring, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acid chlorides. In this route, (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and solvents is carefully managed to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products
Hydrolysis: (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be compared with other similar compounds such as:
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)butanoate: Similar structure but with an additional carbon in the side chain.
Ethyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C8H14N2O3 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)6(9)4-5-2-3-10-7(5)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m0/s1 |
InChIキー |
ZRXQTUVXCKSWQD-WDSKDSINSA-N |
異性体SMILES |
COC(=O)[C@H](C[C@@H]1CCNC1=O)N |
正規SMILES |
COC(=O)C(CC1CCNC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid](/img/structure/B11817657.png)


![(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11817664.png)






![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)



